Clarithromycin EP Impurity D;N-Desmethylclarithromycin;Clarithromycin impurity D

Description

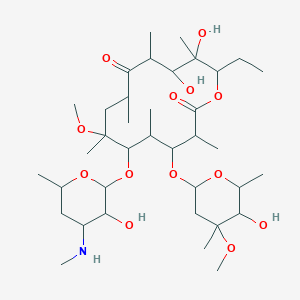

Clarithromycin EP Impurity D (CAS 101666-68-6), also termed N-Desmethylclarithromycin, is a demethylated metabolite of clarithromycin, a macrolide antibiotic used to treat bacterial infections. Structurally, it differs from the parent compound by the absence of a methyl group at the N-position of the desosamine sugar moiety, resulting in the molecular formula C37H67NO13 and a molecular weight of 733.93 g/mol .

Properties

IUPAC Name |

14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJTVUQEURKBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodine-Mediated Stepwise Demethylation in pH-Adjusted Media

One of the most established methods for preparing N-Desmethylclarithromycin involves the stepwise addition of iodine in a pH-controlled aqueous methanol solution, typically buffered with sodium acetate. The process parameters are finely tuned to maintain a pH range of 8 to 9 during the reaction, which is critical to control the reaction rate and selectivity.

-

- Temperature: 40°C to 70°C, preferably 50°C to 60°C

- Solvent: Aqueous methanol

- pH: Maintained at 8–9 using sodium acetate and aqueous base (e.g., sodium hydroxide)

- Iodine equivalents: 1.5 to 7 equivalents per equivalent of clarithromycin derivative

- Base: Sodium hydroxide, sodium carbonate, sodium bicarbonate, potassium hydroxide, potassium carbonate, or potassium bicarbonate

- Inert atmosphere: Nitrogen sparging is used to prevent oxidation side reactions

-

- Treat clarithromycin or its 4"-deoxy derivative in sodium acetate solution.

- Add iodine stepwise until the iodine color disappears, indicating consumption.

- Add aqueous base to maintain pH and continue stirring.

- Isolate crude N-desmethyl product.

- Optionally repeat the treatment to improve purity.

-

- High selectivity for N-demethylation

- Scalable and reproducible

- Controlled reaction parameters minimize side products

Oxime Intermediate Route and pH-Dependent Conversion

Another approach involves the use of clarithromycin oxime intermediates, which can be converted selectively to impurities including N-Desmethylclarithromycin under controlled pH and base conditions.

-

- The conversion efficiency depends heavily on pH, with an optimal range around 7–8.

- Various bases such as sodium acetate, DIPEA, DABCO, DBU, and sodium bicarbonate have been evaluated for their effect on conversion and impurity profile.

- The formation of decladinosylated impurities is an unavoidable side reaction that increases as clarithromycin is consumed.

- The process involves balancing pH and base strength to maximize desired impurity formation while minimizing degradation.

Multi-Step Methylation and Demethylation Using Organic Solvents and Reagents

A more complex multi-step synthetic route for clarithromycin impurities, including impurity D, involves methylation, demethylation, and purification steps using organic solvents and reagents such as ethyl acetate, toluene, dimethyl sulfoxide, trimethylchlorosilane, monobromomethane, pyridine hydrochloride, and sodium bisulfite.

-

- Initial reaction of erythromycin oxime with organic solvents and reagents at low temperatures (around 15°C to 30°C).

- Sequential addition of trimethylchlorosilane and pyridine hydrochloride to facilitate methylation steps.

- Use of aqueous sodium hydroxide for phase separation and impurity enrichment.

- Subsequent treatment with monobromomethane and potassium hydroxide at low temperatures.

- Final purification involving glacial acetic acid and sodium bisulfite at elevated temperatures (50°C to 70°C).

- pH adjustment to alkaline range (pH 10–11) for extraction and isolation of crude impurity.

-

- High methylation selectivity

- Controlled after-treatment simplifies purification

- Suitable for industrial scale production

- Maintaining precise pH control is critical across methods to optimize yield and minimize side products.

- Stepwise addition of reagents (iodine, bases) allows better control over reaction progress and impurity formation.

- Temperature control in the range of 40–70°C is generally optimal for demethylation reactions.

- Use of inert atmosphere (nitrogen) prevents oxidative degradation.

- Multi-step organic solvent systems enable selective methylation/demethylation but require careful handling and purification.

The preparation of Clarithromycin EP Impurity D (N-Desmethylclarithromycin) can be achieved by several well-documented chemical methods. The iodine-mediated stepwise demethylation under pH-controlled aqueous methanol conditions remains a gold standard due to its selectivity and scalability. Alternative methods involving clarithromycin oxime intermediates and multi-step organic solvent-based methylation/demethylation routes provide additional options depending on the desired scale and purity requirements.

Each method requires careful optimization of reaction parameters such as temperature, pH, reagent equivalents, and reaction time to ensure high purity and yield of the impurity for analytical standards or further synthetic applications.

This detailed overview, supported by patent literature and peer-reviewed research, provides a professional and authoritative guide for researchers and manufacturers working with clarithromycin impurities.

Chemical Reactions Analysis

Metabolic Demethylation Reaction

N-Desmethylclarithromycin forms via enzymatic N-demethylation of clarithromycin, primarily mediated by cytochrome P450 (CYP3A4) in humans. This reaction involves the oxidative removal of a methyl group from the desosamine sugar moiety.

Key findings :

-

Not observed in chicken liver microsomes under similar conditions, indicating species-specific metabolism .

| Substrate | Enzyme System | Metabolite Detected? | Study Model |

|---|---|---|---|

| Clarithromycin | Human CYP3A4 | Yes | In vitro human microsomes |

| Clarithromycin | Chicken liver microsomes | No | Poultry study |

Nitrosamine Formation Reaction

Under acidic conditions or in the presence of nitrites, N-Desmethylclarithromycin reacts to form N-Nitroso N-Desmethylclarithromycin , a genotoxic nitrosamine impurity.

Reaction conditions :

Regulatory implications :

-

Classified as a potentially carcinogenic impurity by the FDA and EMA.

Stability and Degradation Pathways

Forced degradation studies reveal susceptibility to hydrolysis and oxidation:

Hydrolytic Degradation

-

Acidic conditions (pH <3) : Cleavage of cladinose sugar.

-

Basic conditions (pH >9) : Degradation of macrolide lactone ring.

Oxidative Degradation

-

Reacts with peroxides to form N-oxide derivatives.

Analytical detection :

| Method | Column | Detection Wavelength | Key Parameter (Impurity D vs. Clarithromycin) |

|---|---|---|---|

| HPLC | UItimate-XB-C18/Agilent | 205 nm | Peak-to-valley ratio ≥3.0 |

| LC-MS | C18 | MS/MS | LOQ: 0.01 ppm |

Synthetic Process Reactions

N-Desmethylclarithromycin arises during clarithromycin synthesis due to:

-

Incomplete methylation : Residual desmethyl intermediates from erythromycin derivatization.

-

Demethylation catalysts : Residual acids/bases in reaction media .

Impurity profile in clarithromycin APIs :

| Impurity | Retention Time (min) | Relative Retention Time (vs. Clarithromycin) |

|---|---|---|

| D | 14.8 | 0.96 |

| E | 18.2 | 1.21 |

| B | 12.9 | 0.83 |

| (Source: Patent CN105372373A ) |

Mitigation Strategies

To control N-Desmethylclarithromycin levels:

Scientific Research Applications

Chemistry: N-Desmethyl Clarithromycin is used as a reference standard in analytical chemistry to study the metabolism of clarithromycin and related compounds .

Biology: In biological research, this compound is used to investigate the metabolic pathways of macrolide antibiotics and their interactions with cytochrome P450 enzymes .

Medicine: N-Desmethyl Clarithromycin has been studied for its antibacterial properties and its potential role in treating bacterial infections resistant to clarithromycin .

Industry: In the pharmaceutical industry, N-Desmethyl Clarithromycin is used in the development of new antibiotics and in the quality control of clarithromycin formulations .

Mechanism of Action

N-Desmethyl Clarithromycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial 50S ribosomal subunit, preventing the translocation of amino acids during translation and protein assembly . This mechanism is similar to that of clarithromycin, although the potency may vary.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Clarithromycin Impurities

Clarithromycin impurities arise from synthesis intermediates, degradation products, or metabolic pathways. Below is a detailed comparison with key analogs:

Clarithromycin Impurity H (3-N-Demethyl-3-N-formyl-6-O-methylerythromycin A)

- Structure : Formylation of the demethylated nitrogen in Impurity D introduces a formyl group, yielding Impurity H.

- Molecular Weight : 763.96 g/mol (vs. 733.93 g/mol for Impurity D) .

- Regulatory Limit: Not explicitly defined in EP but subject to unspecified impurity thresholds (≤0.1%) .

- Significance : Represents a further oxidative degradation product, requiring stringent chromatographic separation due to structural similarity to Impurity D .

Clarithromycin N-Oxide (CAS 118074-07-0)

- Structure: Oxidation of the dimethylamino group in clarithromycin produces this impurity.

- Molecular Weight : 763.96 g/mol .

Clarithromycin EP Impurity G (Mixture of Z and E Isomers)

- Structure: Contains a methoxyimino group at the C9 position, distinguishing it from Impurity D.

- Molecular Weight : 777.01 g/mol .

- Physicochemical Properties : Higher predicted boiling point (812.6°C) and density (1.23 g/cm³) compared to Impurity D, influencing retention times in HPLC analysis .

Clarithromycin (Parent Compound)

- Molecular Weight : 747.96 g/mol .

- Bioactivity : Inhibits bacterial protein synthesis via 50S ribosomal subunit binding. Impurity D lacks this activity due to structural modifications .

Analytical and Regulatory Considerations

Chromatographic Separation

- Retention Time : Impurity D elutes earlier than clarithromycin in HPLC due to reduced hydrophobicity (e.g., relative retention times: 1.17 for D vs. 1.0 for clarithromycin) .

- Detection : Requires mass spectrometry (MS) or UV detection at 210 nm for quantification .

Pharmacopeial Standards

- EP Limits : Impurity D ≤0.2%, unspecified impurities ≤0.1% .

- USP Guidelines: Retains process-related impurities (e.g., Impurity F) in monographs for manufacturer reference, emphasizing orthogonal testing for identification .

Toxicological and Resistance Implications

Biological Activity

Clarithromycin is a widely used macrolide antibiotic, effective against various bacterial infections. However, its metabolite, N-Desmethylclarithromycin (Clarithromycin EP Impurity D), has been a subject of interest due to its distinct biological activities and implications in pharmacology and environmental science.

- Chemical Name : N-Desmethylclarithromycin

- CAS Number : 101666-68-6

- Molecular Formula : C₃₇H₆₇N₁O₁₃

- Molecular Weight : 733.934 g/mol

Biological Activity Overview

N-Desmethylclarithromycin is known primarily for its lack of antimicrobial activity compared to its parent compound, clarithromycin. This section reviews the biological activity of N-desmethylclarithromycin, focusing on its pharmacokinetics, metabolic pathways, and environmental impact.

1. Pharmacokinetics and Metabolism

Research indicates that N-desmethylclarithromycin does not exhibit significant antimicrobial properties. A study highlighted that clarithromycin itself is not metabolized to N-desmethylclarithromycin in chicken liver microsomes, suggesting that it may act as a strong inhibitor of the CYP3A4 enzyme, which is responsible for the metabolism of many drugs, including itself .

2. Antimicrobial Activity

N-Desmethylclarithromycin has been shown to possess no antimicrobial activity . This is particularly relevant in clinical settings where clarithromycin is used for treating infections caused by Helicobacter pylori. The absence of activity from its metabolite could influence treatment outcomes if present at significant levels in patients.

Case Studies

Several studies have investigated the implications of N-desmethylclarithromycin in various contexts:

Case Study 1: Erythromycin and Clarithromycin Metabolites

In a comparative study involving chicken liver microsomes, it was shown that while erythromycin can produce its N-desmethyl metabolite, clarithromycin does not produce N-desmethylclarithromycin under similar conditions. This finding emphasizes the unique metabolic pathway of clarithromycin and its derivatives .

Case Study 2: Environmental Impact

Research has indicated that N-desmethylclarithromycin is found in wastewater and can persist in aquatic environments. Its detection raises concerns about the ecological effects on aquatic organisms since clarithromycin itself has been associated with ecotoxicological effects .

Data Tables

| Parameter | Clarithromycin | N-Desmethylclarithromycin |

|---|---|---|

| Antimicrobial Activity | Yes | No |

| Metabolism | CYP3A4 | Not produced |

| Environmental Persistence | Moderate | High |

Q & A

What analytical methods are recommended for identifying and quantifying Clarithromycin EP Impurity D in drug formulations?

Basic

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV), photodiode array (PDA), or mass spectrometry (MS) detection is the standard method for impurity profiling. Pharmacopeial monographs (e.g., USP, EP) include retention time matching for process impurities, ensuring manufacturers can reliably identify impurities like N-Desmethylclarithromycin. Method validation should include specificity, linearity, and precision assessments, as per regulatory guidelines .

How can reaction parameters be optimized to minimize the formation of N-Desmethylclarithromycin during Clarithromycin synthesis?

Advanced

Key parameters include maintaining a pH range of 7–8 to reduce demethylation side reactions and controlling reaction time and temperature. Scalable synthesis protocols avoiding crystallization steps (e.g., direct isolation of (E)-oxime isomers) can suppress undesired isomer formation. Real-time monitoring using HPLC ensures impurity levels remain below pharmacopeial thresholds (e.g., <1.2% for (Z)-isomer contamination) .

What structural characteristics differentiate Clarithromycin Impurity D from other process-related impurities?

Basic

N-Desmethylclarithromycin lacks a methyl group at the dimethylamino moiety of the macrolide’s amino sugar. Structural elucidation via NMR and high-resolution MS can confirm this distinction. Comparative analysis with impurities like Clarithromycin Impurity H (N-formyl derivative) or Impurity C (E-9-oxime) highlights functional group variations .

What methodologies are effective for resolving conflicting impurity profiling data across pharmacopeial standards?

Advanced

Cross-validation using orthogonal techniques (e.g., HPLC-UV vs. HRMS) and meta-regression analysis can address heterogeneity in impurity data. For example, studies on dissolution method disparities (e.g., EP vs. USP) recommend harmonizing parameters like pH and agitation speed. Reference standards with traceable characterization (NMR, MS) ensure consistency across labs .

How are reference standards for Clarithromycin impurities validated and applied in quality control?

Basic

Reference standards undergo rigorous characterization using NMR, NMR, and MS to confirm identity and purity (e.g., CAS 127253-06-9 for Impurity D). These standards are critical for method validation (ICH Q2 guidelines) and establishing relative response factors (RRFs) in HPLC quantification .

What advanced mass spectrometry techniques are employed for non-targeted impurity profiling of Clarithromycin formulations?

Advanced

High-resolution mass spectrometry (HRMS) with MS/MS fragmentation enables accurate mass determination (<5 ppm error) for unknown impurities. Multivariate data analysis (e.g., principal component analysis) identifies spectral patterns, distinguishing degradation products (e.g., decladinosylated impurities) from process-related contaminants .

What are the key considerations in developing a stability-indicating method for Clarithromycin Impurity D?

Basic

Stress testing (acid/alkaline hydrolysis, thermal degradation) evaluates method specificity. Optimize HPLC conditions (e.g., C18 column, acetonitrile-phosphate buffer mobile phase) to resolve Impurity D from degradation byproducts. Validation must include forced degradation studies and robustness testing per ICH Q1A guidelines .

How does the presence of Clarithromycin Impurity D influence the pharmacokinetic profile of the parent drug?

Advanced

While Impurity D itself lacks antibacterial activity, its structural similarity to Clarithromycin may competitively inhibit metabolic pathways (e.g., CYP3A4-mediated oxidation). In vitro dissolution studies using biorelevant media (e.g., FaSSIF) and comparative bioavailability trials assess its impact on absorption kinetics. Note that decladinosylated impurities show reduced solubility, potentially altering dissolution profiles .

Notes

- Data Sources : References are drawn from pharmacopeial guidelines, peer-reviewed studies, and analytical method validations.

- Contradictions : Discrepancies in impurity retention times (e.g., EP vs. USP) are resolved using traceable reference standards .

- Advanced Techniques : HRMS and multivariate analysis are prioritized for non-targeted impurity identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.